3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-7-10(12(14)15)11(13-17-7)8-5-3-4-6-9(8)16-2/h3-6H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOQSJBSGCNLIJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424362 |

Source

|

| Record name | 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93041-44-2 |

Source

|

| Record name | 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The described methodology is centered around a robust 1,3-dipolar cycloaddition reaction, followed by a straightforward hydrolysis step. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and critical safety information to ensure successful and safe execution of the synthesis.

Introduction: The Significance of the Isoxazole Moiety

The isoxazole ring is a prominent five-membered heterocycle that is a cornerstone in the architecture of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding and π-π stacking interactions make it a privileged scaffold in medicinal chemistry.[1] Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological activities, underscoring the importance of efficient and versatile synthetic routes to novel isoxazole-containing molecules. This guide focuses on a specific derivative, this compound, detailing a practical and scalable synthesis pathway.

Retrosynthetic Analysis and Chosen Pathway

A logical retrosynthetic analysis of the target molecule suggests a primary disconnection at the carboxylic acid group, leading back to the corresponding ester, ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate. This ester can be envisioned as the product of a [3+2] cycloaddition reaction between a nitrile oxide and an enolate. A well-established and efficient method for the in-situ generation of nitrile oxides is the oxidation of aldoximes.

Therefore, the chosen synthetic pathway involves two key transformations:

-

Step 1: 1,3-Dipolar Cycloaddition: The reaction of 2-methoxybenzaldehyde oxime with ethyl acetoacetate in the presence of an oxidizing agent to form ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate.

-

Step 2: Hydrolysis: The saponification of the resulting ester to yield the final product, this compound.

This pathway is advantageous due to the ready availability of the starting materials, the generally high yields of the cycloaddition reaction, and the straightforward nature of the hydrolysis.

Mechanistic Insights

The core of this synthesis lies in the 1,3-dipolar cycloaddition reaction. This reaction involves the addition of a 1,3-dipole (the nitrile oxide) to a dipolarophile (the enol form of ethyl acetoacetate).

In-situ Generation of the Nitrile Oxide

The nitrile oxide is generated in situ from 2-methoxybenzaldehyde oxime using an oxidizing agent, such as Chloramine-T. Chloramine-T releases hypochlorite in solution, which is believed to be the active oxidizing species. The proposed mechanism involves the chlorination of the oxime, followed by base-promoted elimination of hydrochloric acid to yield the nitrile oxide.

The [3+2] Cycloaddition

Once formed, the highly reactive nitrile oxide undergoes a concerted [3+2] cycloaddition with the enol tautomer of ethyl acetoacetate. This reaction proceeds with high regioselectivity to form the isoxazole ring.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

List of Key Reagents:

| Reagent | CAS Number |

| 2-Methoxybenzaldehyde | 135-02-4 |

| Hydroxylamine Hydrochloride | 5470-11-1 |

| Ethyl Acetoacetate | 141-97-9 |

| Chloramine-T Trihydrate | 7080-50-4 |

| Sodium Hydroxide | 1310-73-2 |

| Hydrochloric Acid | 7647-01-0 |

| Ethanol | 64-17-5 |

| Diethyl Ether | 60-29-7 |

| Anhydrous Sodium Sulfate | 7757-82-6 |

Synthesis of 2-Methoxybenzaldehyde Oxime (Intermediate 1)

Caption: Synthesis of 2-Methoxybenzaldehyde Oxime.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzaldehyde (1.0 eq) in ethanol.

-

Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium hydroxide (1.1 eq) in water to the flask.

-

Heat the reaction mixture to reflux for 1-2 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2-methoxybenzaldehyde oxime.

Synthesis of Ethyl 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylate (Intermediate 2)

Caption: 1,3-Dipolar Cycloaddition to form the Isoxazole Ester.

Procedure:

-

To a stirred solution of 2-methoxybenzaldehyde oxime (1.0 eq) in ethanol, add ethyl acetoacetate (1.2 eq).

-

To this mixture, add Chloramine-T trihydrate (1.1 eq) portion-wise over 15-20 minutes. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove the precipitated sodium chloride.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with water, 10% sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, which can be purified by column chromatography on silica gel.

Synthesis of this compound (Final Product)

Sources

A Technical Guide to the Physicochemical Properties of 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Section 1: Introduction & Significance

The isoxazole ring system is a prominent scaffold in medicinal chemistry and drug discovery.[1][2][3] Isoxazole derivatives are recognized as crucial building blocks for pharmaceutical agents with a wide spectrum of biological activities, including antiviral, anti-tumor, antibacterial, and anti-inflammatory properties.[1][2][3][4] This guide focuses on a specific derivative, 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, providing an in-depth analysis of its physicochemical properties.

Understanding these properties is paramount for researchers in drug development. Characteristics such as solubility, lipophilicity (LogP), and acid dissociation constant (pKa) are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy. This document serves as a technical resource for scientists, offering both theoretical data and practical experimental protocols to facilitate further research and application of this compound.

Section 2: Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural features of this compound—namely the acidic carboxylic group, the heterocyclic isoxazole core, and the methoxy-substituted phenyl ring—govern its chemical behavior and interactions.

Chemical Identifiers

A summary of the key identification parameters for this compound is provided below.

| Identifier | Value | Source |

| CAS Number | 93041-44-2 | [5][6][7] |

| Molecular Formula | C12H11NO4 | [8][9] |

| Molecular Weight | 233.22 g/mol | [2][10] |

| IUPAC Name | 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [9] |

| Monoisotopic Mass | 233.0688 Da | [9] |

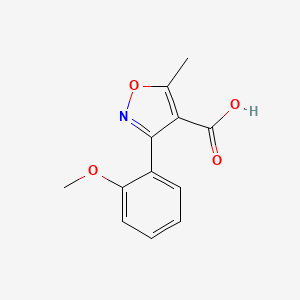

Chemical Structure

The two-dimensional structure of the molecule is depicted below. The spatial arrangement and electronic properties of its functional groups are central to its reactivity and biological activity.

Caption: 2D structure of this compound.

Section 3: Synthesis and Purification

While numerous methods exist for isoxazole synthesis, a common and effective approach involves the reaction of a substituted benzaldehyde oxime with a β-ketoester. The following workflow is adapted from established literature procedures for a structurally similar analog, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[1][2][3]

Synthetic Workflow Diagram

Caption: Proposed synthetic pathway for the target compound.

Detailed Experimental Protocol

This protocol is provided for guidance and should be adapted based on laboratory-specific conditions and safety assessments.

Part A: Synthesis of Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-methoxybenzaldehyde oxime (1 equivalent), ethyl acetoacetate (2 equivalents), and chloramine-T trihydrate (1 equivalent) in ethanol.

-

Reaction: Gently warm the mixture on a water bath for approximately 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. A precipitate of sodium chloride will form.

-

Isolation: Filter off the sodium chloride and wash the solid with a small amount of cold ethanol. Combine the filtrate and washings.

-

Extraction: Remove the ethanol under reduced pressure. Extract the residue into diethyl ether and wash successively with water, 10% sodium hydroxide solution, and finally a saturated brine solution.

-

Rationale: The aqueous washes remove any remaining inorganic salts and water-soluble impurities. The ether layer contains the desired ester product.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude isoxazole ester.

Part B: Hydrolysis to the Carboxylic Acid

-

Setup: Place the crude ester from Part A into a round-bottom flask with a 10% aqueous solution of sodium hydroxide.

-

Reaction: Heat the mixture to reflux for 4-6 hours to facilitate the saponification (hydrolysis) of the ester to the corresponding carboxylate salt.

-

Acidification: Cool the reaction mass in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) until the pH is approximately 2-3. A solid precipitate of the target carboxylic acid should form.

-

Trustworthiness: The formation of a precipitate upon acidification is a key validation step, indicating the successful conversion of the water-soluble carboxylate salt to the less soluble carboxylic acid.

-

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Section 4: Core Physicochemical Properties

The following table summarizes key physicochemical properties. Where direct experimental data for the title compound is unavailable, predicted values or data from close structural analogs are provided for context and must be interpreted with caution.

| Property | Value / Data | Method / Source |

| XlogP | 1.9 | Predicted[9] |

| pKa | Not available | See Protocol 4.2 |

| Aqueous Solubility | Not available | See Protocol 4.3 |

| Melting Point | 144-148 °C | Experimental (for 5-methylisoxazole-4-carboxylic acid analog)[12] |

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's differential solubility between an immiscible organic solvent (typically octanol) and water. It is a critical parameter in drug design, as it influences membrane permeability and plasma protein binding. The predicted value (XlogP) of 1.9 suggests that the compound has moderate lipophilicity.[9]

Acidity (pKa) - Experimental Determination Protocol

The pKa is the negative logarithm of the acid dissociation constant and indicates the strength of an acid. The carboxylic acid moiety makes this compound acidic. An accurate pKa value is essential for predicting its ionization state at physiological pH.

Method: Potentiometric Titration

This method provides a reliable, self-validating system for pKa determination by measuring the change in pH of a solution of the compound upon the addition of a titrant of known concentration.

-

Preparation: Accurately weigh a sample of the purified compound (approx. 10-20 mg) and dissolve it in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure complete solubility.

-

Setup: Place the solution in a thermostatted vessel at 25°C. Calibrate a pH electrode and immerse it in the solution. Use a micro-burette to add the titrant.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant.

-

Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. The first derivative of this curve can be used to precisely locate the equivalence point.

Aqueous Solubility - Experimental Determination Protocol

Solubility is a key factor affecting a drug's bioavailability. The presence of the polar carboxylic acid group suggests some aqueous solubility, while the aromatic rings contribute to its hydrophobic character.

Method: Shake-Flask Method (OECD Guideline 105)

-

Preparation: Add an excess amount of the solid compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed, screw-cap vial.

-

Expert Note: Using a buffer relevant to physiological conditions (pH 7.4) provides more biologically applicable data than using pure water.

-

-

Equilibration: Agitate the vials in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After agitation, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to ensure a clear supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

Section 5: Spectroscopic and Crystallographic Data

Mass Spectrometry

Mass spectrometry data is critical for confirming the molecular weight and elemental composition.

-

Monoisotopic Mass: 233.0688 Da (Predicted)[9]

-

Predicted Collision Cross Section (CCS): This value relates to the ion's shape in the gas phase. Predicted CCS values for various adducts are available, such as 148.0 Ų for the [M+H]+ adduct.[9]

Crystallographic Insights

While no crystal structure has been published for the title compound, extensive crystallographic data exists for the isomeric 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.[1][2][13] This data provides valuable insight into the likely conformation of the 2-methoxy isomer. In the 4-methoxy analog, the dihedral angle between the phenyl and isoxazole rings is 42.52°.[1][2] A similar non-planar conformation is expected for the 2-methoxy isomer due to steric hindrance between the rings. The carboxylic acid group is observed to be nearly co-planar with the isoxazole ring, a feature that likely influences its reactivity and intermolecular interactions.[1][2][13]

Section 6: Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS).[5][11][14][15]

| Category | Guideline |

| GHS Hazards | Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); Serious eye damage/eye irritation (Category 2A); Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3).[5] |

| Precautions | Avoid contact with skin and eyes.[5] Avoid formation and inhalation of dust.[5][14] Use only in a well-ventilated area.[14] Wash hands thoroughly after handling.[11][14] Wear protective gloves, clothing, and eye/face protection.[5][11] |

| First Aid | If Inhaled: Move person into fresh air.[5] In Case of Skin Contact: Wash off with soap and plenty of water.[5] In Case of Eye Contact: Rinse cautiously with water for several minutes.[5][11] If Swallowed: Rinse mouth with water and consult a physician.[15] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[11][14] For long-term storage, a temperature of -10°C is recommended.[5] |

Section 7: Conclusion

This compound is a compound of significant interest due to its isoxazole core, a well-established pharmacophore. This guide has provided a comprehensive overview of its identity, a plausible synthetic route, and its key physicochemical properties. While some experimental data is lacking, the provided protocols for determining pKa and solubility offer a clear path for researchers to generate this critical information. The combination of predicted data, insights from structural analogs, and established experimental methodologies presented herein serves as a robust foundation for professionals in drug discovery and chemical research to advance their work with this promising molecule.

References

- Angene Chemical. (2024, September 2). Safety Data Sheet: this compound.

- TCI Chemicals. (2018, October 3).

- Fisher Scientific. (2024, March 30). SAFETY DATA SHEET: 5-Methylisoxazole-4-carboxylic acid.

-

Chandra, et al. (n.d.). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. OSTI.gov. Available from: [Link]

- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET: 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

-

PubChemLite. 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid. Available from: [Link]

-

Chandra, et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

Chandra, et al. (2013, February 9). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. IUCr Journals. Available from: [Link]

-

PubChem. 3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Available from: [Link]

-

PubChem. 5-Methylisoxazole-4-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Available from: [Link]

- Google Patents. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

-

Matrix Fine Chemicals. 3-(4-METHOXYPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLIC ACID | CAS 93041-45-3. Available from: [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available from: [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. CAS 42831-50-5: 5-Methylisoxazole-4-carboxylic acid [cymitquimica.com]

- 5. angenechemical.com [angenechemical.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. matrixscientific.com [matrixscientific.com]

- 8. This compound [chemicalbook.com]

- 9. PubChemLite - 3-(2-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (C12H11NO4) [pubchemlite.lcsb.uni.lu]

- 10. 3-(4-METHOXYPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLIC ACID | CAS 93041-45-3 [matrix-fine-chemicals.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. 5-メチルイソオキサゾール-4-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid CAS number and structure

An In-Depth Technical Guide to 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into its chemical identity, including its CAS number and structure, and present a detailed, plausible synthetic pathway based on established isoxazole chemistry. Furthermore, this guide explores the compound's potential biological significance by contextualizing it within the broader class of isoxazole-containing molecules, which are known to exhibit a wide range of pharmacological activities.[1][2] Protocols for synthesis and analytical characterization are provided to support researchers and drug development professionals in their work with this molecule.

Chemical Identity and Physicochemical Properties

This compound belongs to the isoxazole class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.[1][2] The specific substitution pattern—a 2-methoxyphenyl group at position 3, a methyl group at position 5, and a carboxylic acid at position 4—defines its unique chemical characteristics and potential for biological interaction.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number.

While extensive experimental data for the ortho (2-methoxy) isomer is not widely published, we can infer its properties from data available for the closely related para (4-methoxy) isomer, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid (CAS: 93041-45-3).[5]

Table 1: Core Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 93041-44-2 | [3] |

| Molecular Formula | C12H11NO4 | [4] |

| Molecular Weight | 233.22 g/mol | [1] |

| Appearance (Predicted) | White to off-white solid | Inferred from related compounds[1] |

| SMILES | COC1=CC=CC=C1C2=NOC(C)=C2C(=O)O | - |

| InChIKey | Inferred from structure | - |

Figure 1. Chemical Structure of this compound.

Synthesis and Mechanistic Rationale

The synthesis of 3,5-disubstituted-isoxazole-4-carboxylic acids is a well-established process in organic chemistry. The most common and efficient route involves a 1,3-dipolar cycloaddition reaction. The following proposed synthesis adapts a validated protocol for the para-isomer to the target ortho-isomer.[1][2][6]

The core of the synthesis involves the reaction of an aldehyde oxime with an activated β-ketoester in the presence of an oxidizing agent like Chloramine-T. The aldehyde oxime serves as the precursor to the nitrile oxide (the 1,3-dipole), which then reacts with the enolate of the β-ketoester. Subsequent hydrolysis of the resulting ester yields the final carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Methoxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethyl acetoacetate

-

Chloramine-T trihydrate

-

10% Sodium Hydroxide (NaOH) solution

-

Dilute Hydrochloric Acid (HCl)

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate

Step 1: Formation of 2-Methoxybenzaldehyde Oxime

-

Dissolve 2-methoxybenzaldehyde (1 eq.) and hydroxylamine hydrochloride (1.1 eq.) in ethanol.

-

Add a solution of sodium acetate (1.2 eq.) in water dropwise while stirring.

-

Stir the reaction at room temperature for 2-4 hours until TLC indicates completion.

-

Remove ethanol under reduced pressure and extract the aqueous residue with diethyl ether.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime, which can be used directly in the next step.

Step 2: Synthesis of Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

-

Combine 2-methoxybenzaldehyde oxime (1 eq.), ethyl acetoacetate (2 eq.), and Chloramine-T trihydrate (1 eq.) in a round-bottom flask.

-

Warm the mixture gently on a water bath (approx. 60-70°C) for 3 hours.[1][6]

-

Causality Insight: Gentle heating is crucial. It facilitates the in-situ oxidation of the oxime to a nitrile oxide and its subsequent cycloaddition with the enol form of ethyl acetoacetate. Overheating can lead to decomposition and side products.

-

-

Cool the reaction to room temperature. Sodium chloride will precipitate.

-

Filter the solid NaCl and wash with a small amount of cold ethanol.

-

Combine the filtrate and washings and evaporate the solvent in vacuo.

-

Extract the residue into diethyl ether, wash successively with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester. Purification can be achieved via column chromatography (Silica, Hexane:Ethyl Acetate gradient).

Step 3: Hydrolysis to the Carboxylic Acid

-

Reflux the crude isoxazole ester from the previous step with 10% aqueous NaOH solution for 4 hours.[1][2]

-

Self-Validation: The reaction progress should be monitored by TLC, observing the disappearance of the higher-Rf ester spot and the appearance of a baseline spot for the carboxylate salt.

-

-

After cooling to room temperature, carefully acidify the reaction mixture with dilute HCl until the pH is ~2-3.

-

The final product, this compound, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry to yield the title compound.

Biological Activity and Therapeutic Potential

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antiviral, anti-tumor, antibacterial, and anti-inflammatory properties.[1][2]

Potential as an Aurora Kinase Inhibitor

Research on the closely related para-isomer, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, has highlighted its potential as an antitumor agent targeting the Aurora kinase enzyme.[1][2] Aurora kinases are a family of serine/threonine kinases that are critical regulators of mitosis. Their overexpression is a hallmark of many human cancers, making them an attractive target for therapeutic intervention. It is highly plausible that the ortho-isomer would be investigated for similar activity due to the conserved pharmacophore.

Sources

- 1. osti.gov [osti.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. equationchemical.com [equationchemical.com]

- 4. This compound [chemicalbook.com]

- 5. 3-(4-METHOXYPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBOXYLIC ACID | CAS 93041-45-3 [matrix-fine-chemicals.com]

- 6. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Prospective Biological Activity of 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: While direct experimental data on the biological activity of 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid remains to be published, its structural features, particularly the isoxazole-4-carboxylic acid core, and the activities of its close analogs, suggest a strong potential for significant pharmacological effects. This guide synthesizes the current understanding of related isoxazole derivatives to build a robust hypothesis for the biological potential of this specific ortho-methoxy isomer. We will delve into the well-established anticancer and anti-inflammatory properties of the isoxazole scaffold, with a particular focus on the prospective inhibition of Aurora kinases and cyclooxygenase (COX) enzymes. This document provides detailed, field-proven experimental protocols for the synthesis of the title compound and for the in vitro evaluation of its hypothesized biological activities, thereby serving as a comprehensive roadmap for its scientific investigation.

The Isoxazole Scaffold: A Privileged Motif in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry, featured in a variety of FDA-approved drugs and clinical candidates. The isoxazole core is valued for its metabolic stability and its ability to act as a versatile scaffold for designing molecules with a broad spectrum of biological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[1] The electronic properties of the isoxazole ring and its capacity to engage in various non-covalent interactions with biological macromolecules underpin its success as a pharmacophore.

The Case for Anticancer Activity: Insights from a Structural Isomer

Direct biological data for this compound is not yet available in the scientific literature. However, compelling evidence from its structural isomer, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, provides a strong rationale for investigating its potential as an anticancer agent. Research on the para-methoxy isomer has alluded to its potential antitumor activity, specifically targeting the Aurora kinase enzyme.[2]

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy.[3][4] The suggestion that an isoxazole-4-carboxylic acid derivative could inhibit this class of enzymes is a significant lead. Given that the primary structural difference between the two isomers is the position of the methoxy group on the phenyl ring, it is scientifically plausible to hypothesize that the ortho-methoxy isomer, this compound, may exhibit similar or even enhanced Aurora kinase inhibitory activity. The change in the methoxy group's position could influence the molecule's conformation and its binding affinity within the ATP-binding pocket of the kinase.

The Potential for Anti-inflammatory Activity

The isoxazole nucleus is a key component of several known anti-inflammatory agents, most notably the selective COX-2 inhibitor, valdecoxib. This precedent strongly suggests that isoxazole-4-carboxylic acid derivatives may also possess anti-inflammatory properties through the inhibition of cyclooxygenase enzymes.[5][6] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various cancers.[7] Therefore, a dual-activity profile, targeting both Aurora kinases and COX-2, would make this compound a particularly interesting candidate for further investigation, especially in the context of inflammation-driven cancers.

Proposed Synthesis of this compound

A plausible synthetic route for the title compound can be adapted from established methods for similar isoxazole derivatives, particularly utilizing an ultrasound-assisted, one-pot, three-component reaction, which is an efficient and green chemistry approach.[8][9]

Synthesis Workflow

Caption: Proposed synthesis of the title compound.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a 50 mL round-bottom flask, combine 2-methoxybenzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1.2 mmol), and thiamine hydrochloride (Vitamin B1) (0.1 mmol) in 10 mL of deionized water.[8]

-

Ultrasonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is equivalent to the level of the reaction mixture. Irradiate the mixture with ultrasound (e.g., 40 kHz, 300 W) at room temperature for approximately 30-60 minutes.[8]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Isolation of Ester Intermediate: Upon completion, the intermediate product, ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate, may precipitate out of the solution or can be extracted with a suitable organic solvent like ethyl acetate. The organic layer should be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Hydrolysis: To the crude ester, add a 10% aqueous solution of sodium hydroxide and heat the mixture to reflux for 2-4 hours.[2]

-

Acidification and Isolation: After cooling the reaction mixture to room temperature, acidify it with dilute hydrochloric acid to a pH of approximately 2-3. The resulting precipitate is the final product, this compound.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

Experimental Protocols for Biological Evaluation

In Vitro Aurora Kinase A Inhibition Assay

This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits, which provide a robust and high-throughput method for measuring kinase activity.[4][10]

Caption: Workflow for the in vitro Aurora Kinase A inhibition assay.

-

Reagent Preparation: Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). Prepare stock solutions of ATP and a suitable substrate (e.g., Kemptide). Prepare serial dilutions of the test compound, this compound, in DMSO. A known Aurora kinase inhibitor (e.g., Staurosporine) should be used as a positive control.[4]

-

Assay Plate Setup: In a 96-well plate, add 2.5 µL of the test compound dilutions or controls to the appropriate wells.

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the substrate.

-

Reaction Initiation: Add 12.5 µL of the master mix to each well. Then, add 10 µL of diluted Aurora Kinase A enzyme to all wells except the "Blank" controls.[10]

-

Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

Reaction Termination: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

| Compound | Aurora A IC₅₀ (µM) |

| This compound | To be determined |

| Staurosporine (Positive Control) | Known value |

In Vitro COX-2 Inhibition Assay

This protocol is based on a colorimetric assay that measures the peroxidase activity of the COX enzyme.[7][11]

Caption: Workflow for the in vitro COX-2 inhibition assay.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0). Prepare stock solutions of heme, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a known COX-2 inhibitor such as celecoxib as a positive control. Prepare serial dilutions of this compound in DMSO.

-

Assay Plate Setup: To the wells of a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme solution.

-

Inhibitor Addition: Add the test compound dilutions or controls to the respective wells.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[12]

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells. Incubate for exactly 2 minutes at 37°C.[12]

-

Reaction Termination: Stop the reaction by adding a solution of stannous chloride. This also reduces the product PGH₂ to PGF₂α.

-

Quantification: The amount of PGF₂α produced is quantified using a competitive Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.[13]

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition versus the log of the compound concentration.

| Compound | COX-2 IC₅₀ (µM) |

| This compound | To be determined |

| Celecoxib (Positive Control) | Known value |

Conclusion and Future Directions

While the biological activity of this compound has not been explicitly described, a strong, scientifically-grounded hypothesis for its potential as an anticancer and anti-inflammatory agent can be made based on the known activities of the isoxazole scaffold and its structural analogs. The proposed inhibitory activities against Aurora kinase A and COX-2 are testable hypotheses. The detailed protocols provided in this guide offer a clear and actionable path for researchers to synthesize this compound and rigorously evaluate its biological potential. Should this compound exhibit significant activity in these in vitro assays, further investigations, including cell-based assays for antiproliferative and anti-inflammatory effects, followed by in vivo studies in relevant animal models, would be warranted. The exploration of this and similar isoxazole derivatives could lead to the discovery of novel therapeutic agents.

References

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews. [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Mini-Reviews in Organic Chemistry. [Link]

-

A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. (2023). Journal of Biomolecular Structure and Dynamics. [Link]

-

Isoxazole Derivatives as Regulators of Immune Functions. (2018). International Journal of Molecular Sciences. [Link]

-

Chemi-Verse™ Aurora Kinase B Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Anti-inflammatory properties of an isoxazole derivative - MZO-2. (2016). Pharmacological Reports. [Link]

-

Chemi-Verse™ Aurora Kinase A Assay Kit. (n.d.). BPS Bioscience. [Link]

-

Anti-inflammatory evaluation of isoxazole derivatives. (2013). Der Pharmacia Lettre. [Link]

-

Anti-inflammatory activity of N-isoxazole-bound 2-mercaptobenzimidazoles (6a-l). (2022). Journal of the Indian Chemical Society. [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2023). Molecules. [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2017). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. (2016). The Pharma Innovation Journal. [Link]

-

Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. (2016). Oncotarget. [Link]

-

Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Journal of Molecular Structure. [Link]

-

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. (2015). Russian Journal of General Chemistry. [Link]

-

Synthesis and Characterization of Novel Isoxazole derivatives. (2018). Asian Journal of Research in Chemistry. [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2015). Der Pharma Chemica. [Link]

-

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (2013). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. (n.d.). Organic Syntheses. [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). Molecules. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. osti.gov [osti.gov]

- 3. promega.com [promega.com]

- 4. promega.com [promega.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. thepharmajournal.com [thepharmajournal.com]

A Comprehensive Technical Guide to 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Drawing upon established synthetic methodologies and the known biological activities of structurally related isoxazoles, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Prominence of the Isoxazole Scaffold in Drug Discovery

Isoxazoles, a class of five-membered heterocyclic compounds, are a cornerstone in modern medicinal chemistry.[1][2][3][4][5] Their unique electronic and structural properties contribute to a diverse range of biological activities, making them privileged scaffolds in the design of novel therapeutic agents. The isoxazole ring is a key component in numerous approved drugs, demonstrating its clinical significance.[2] These compounds have shown a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities.[1][2][3][4][5] The versatility of the isoxazole core allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2][3]

This compound belongs to this important class of compounds. The strategic placement of the 2-methoxyphenyl group, the methyl group, and the carboxylic acid moiety on the isoxazole ring suggests the potential for specific biological interactions and a unique pharmacological profile. While direct literature on this specific isomer is limited, the well-documented synthesis and biological evaluation of its close analogs provide a strong foundation for understanding its potential.

Synthesis and Chemical Properties

The synthesis of this compound can be reliably achieved through a well-established multi-step reaction sequence, analogous to the synthesis of the corresponding 4-methoxyphenyl derivative.[6][7][8][9]

Proposed Synthetic Pathway

The proposed synthesis involves a [3+2] cycloaddition reaction, a common and efficient method for constructing the isoxazole ring.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[6][8])

Step 1: Synthesis of Ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate

-

A mixture of 2-methoxybenzaldehyde oxime, ethyl acetoacetate, and chloramine-T trihydrate is warmed on a water bath for approximately 3 hours.

-

After cooling to room temperature, the precipitated sodium chloride is removed by filtration and washed with ethanol.

-

The combined filtrate and washings are concentrated under reduced pressure.

-

The residue is extracted with diethyl ether and washed successively with water, 10% sodium hydroxide solution, and saturated brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude isoxazole ester.

Step 2: Synthesis of this compound

-

The crude ethyl 3-(2-methoxyphenyl)-5-methylisoxazole-4-carboxylate is refluxed with 10% aqueous sodium hydroxide for 4 hours.

-

After the reaction is complete, the mixture is cooled and acidified with dilute hydrochloric acid.

-

The resulting precipitate, this compound, is collected by filtration, washed with water, and can be further purified by recrystallization.

Physicochemical Properties

The physicochemical properties of this compound can be predicted based on its structure and comparison with its 4-methoxy isomer.[8][9]

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₂H₁₁NO₄ |

| Molecular Weight | 233.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and methanol; sparingly soluble in water. |

| Melting Point | Expected to be a crystalline solid with a defined melting point. |

Potential Biological Activities and Therapeutic Applications

The isoxazole nucleus is associated with a wide array of biological activities.[1][2][3][4][5] While specific studies on this compound are not extensively reported, its structural features suggest potential in several therapeutic areas.

Anti-inflammatory and Analgesic Potential

Many isoxazole derivatives are known to exhibit significant anti-inflammatory and analgesic properties.[2] The substitution pattern on the phenyl ring can greatly influence this activity. The 2-methoxy group may modulate the interaction with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Anticancer Activity

The isoxazole scaffold is present in numerous compounds with demonstrated anticancer activity.[1][2][3] A closely related analog, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, has been investigated for its potential as an antitumor agent targeting aurora kinase.[6][7][9] It is plausible that the 2-methoxy isomer could exhibit similar or unique anticancer properties through various mechanisms, including kinase inhibition or induction of apoptosis.

Antimicrobial and Antifungal Activity

Isoxazole derivatives have been reported to possess antibacterial and antifungal properties.[2] The specific substitution on the phenyl ring can influence the spectrum and potency of antimicrobial action.

Future Directions and Research Opportunities

The limited specific data on this compound presents numerous opportunities for further investigation.

Caption: A workflow for the future investigation of the target compound.

Key areas for future research include:

-

Systematic Biological Screening: A comprehensive evaluation of the compound's activity against a panel of cancer cell lines, microbial strains, and inflammatory markers.

-

Mechanism of Action Studies: For any identified biological activity, elucidating the underlying molecular mechanism is crucial. This could involve enzyme inhibition assays, gene expression analysis, and other molecular biology techniques.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications to the methoxyphenyl ring, the methyl group, and the carboxylic acid moiety to understand the structural requirements for optimal activity.

-

In Vivo Efficacy Studies: Promising in vitro results should be followed by evaluation in relevant animal models to assess efficacy and safety.

Conclusion

This compound is a promising, yet underexplored, member of the pharmacologically significant isoxazole family. Based on the established synthetic routes and the broad biological activities of its structural analogs, this compound warrants further investigation as a potential lead for the development of novel therapeutics in areas such as oncology, inflammation, and infectious diseases. The insights and protocols presented in this guide provide a solid foundation for researchers to embark on the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.

- Advances in isoxazole chemistry and their role in drug discovery.

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.

- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. OSTI.GOV.

- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. IUCr Journals.

- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. PMC - NIH.

- 3-(2-Methoxy-phenyl)-5-methyl-4,5-dihydro-isoxazole-5-carboxylic acid. Santa Cruz Biotechnology.

- 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. [PDF] Advances in isoxazole chemistry and their role in drug discovery | Semantic Scholar [semanticscholar.org]

- 6. osti.gov [osti.gov]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Isoxazole Core: A Journey from Discovery to Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its distinctive electronic architecture and versatile synthetic accessibility have cemented its status as a privileged scaffold, finding application in a multitude of therapeutic agents. This technical guide embarks on a comprehensive exploration of the discovery and history of isoxazole compounds, charting their course from their initial synthesis to their current prominence as a critical pharmacophore in contemporary drug development. We will delve into the foundational experimental protocols, present key quantitative data for comparative analysis, and visualize the logical underpinnings of isoxazole synthesis.

The Genesis of Isoxazole Chemistry: A Historical Perspective

The narrative of isoxazole commences in the late 19th and early 20th centuries, a period of fervent discovery in organic chemistry. The German chemist Ludwig Claisen is a pivotal figure in this story. While he first identified the cyclic structure of a substituted isoxazole, 3-methyl-5-phenylisoxazole, in 1888, his landmark synthesis of the parent isoxazole compound in 1903 truly marked the dawn of isoxazole chemistry.[1] This pioneering synthesis was achieved through the oximation of propargylaldehyde acetal.[1] The very name "isoxazole" was conceived by Hantszch to distinguish it from its isomer, oxazole, which had been discovered earlier.[2]

A paradigm shift in isoxazole synthesis arrived between 1930 and 1946 with the seminal work of Quilico on the 1,3-dipolar cycloaddition of nitrile oxides with unsaturated compounds.[3] This elegant and highly versatile method has become a mainstay for the construction of the isoxazole ring and continues to be a cornerstone of modern synthetic strategies.

These early discoveries laid the groundwork for a rich and expanding field of chemistry. The inherent reactivity and stability of the isoxazole ring, coupled with the diverse biological activities exhibited by its derivatives, have fueled decades of research, leading to the development of numerous life-changing pharmaceuticals.

The Art of the Synthesis: From Classical Methods to Modern Innovations

The construction of the isoxazole ring can be approached through a variety of synthetic strategies, each with its own set of advantages and limitations. Here, we will explore two fundamental and widely employed methodologies: the classical Claisen condensation approach and the modern 1,3-dipolar cycloaddition.

Classical Approach: The Claisen Isoxazole Synthesis

The Claisen synthesis of isoxazoles typically involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. This method, while classical, remains a robust and straightforward route to a variety of substituted isoxazoles.

This protocol outlines the synthesis of 3,5-dimethylisoxazole from acetylacetone and hydroxylamine hydrochloride, a classic example of the Claisen condensation.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.10 mol) of acetylacetone in 100 mL of water.

-

Addition of Reagents: To the stirred solution, add 7.6 g (0.11 mol) of hydroxylamine hydrochloride. Follow this with the slow, portion-wise addition of 11.7 g (0.11 mol) of sodium carbonate. The addition of sodium carbonate will cause effervescence, so it should be added carefully to control the reaction rate.

-

Reflux: Once the addition is complete, heat the reaction mixture to reflux and maintain it for 2 hours.

-

Workup: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by distillation to yield 3,5-dimethylisoxazole as a colorless liquid.

Expected Yield: ~80-90%

Modern Approach: 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a powerful and highly regioselective method for the synthesis of isoxazoles. This reaction is a cornerstone of modern heterocyclic chemistry due to its broad substrate scope and mild reaction conditions.

This protocol details the in-situ generation of benzonitrile oxide from benzaldoxime and its subsequent 1,3-dipolar cycloaddition with 1-ethynyl-4-methoxybenzene.

Materials:

-

Benzaldoxime

-

N-Chlorosuccinimide (NCS)

-

1-Ethynyl-4-methoxybenzene

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Preparation of Nitrile Oxide Precursor: In a 100 mL round-bottom flask, dissolve 1.21 g (10.0 mmol) of benzaldoxime in 30 mL of dichloromethane.

-

Generation of Nitrile Oxide: To the stirred solution, add 1.47 g (11.0 mmol) of N-chlorosuccinimide in one portion. Stir the mixture at room temperature for 30 minutes.

-

Cycloaddition: To the reaction mixture, add a solution of 1.32 g (10.0 mmol) of 1-ethynyl-4-methoxybenzene in 10 mL of dichloromethane via a dropping funnel. Following this, add 1.5 mL (11.0 mmol) of triethylamine dropwise over 10 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 3-phenyl-5-(4-methoxyphenyl)isoxazole as a white solid.

Expected Yield: ~75-85%

Visualizing the Synthesis

To better understand the workflow and key transformations in isoxazole synthesis, the following diagrams created using Graphviz illustrate the classical Claisen condensation and the modern 1,3-dipolar cycloaddition.

Caption: Workflow for the Claisen synthesis of 3,5-dimethylisoxazole.

Caption: Workflow for the 1,3-dipolar cycloaddition synthesis of a disubstituted isoxazole.

The Isoxazole Scaffold in Medicinal Chemistry: A Legacy of Therapeutic Innovation

The isoxazole ring is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This versatility has led to the development of a wide array of drugs with diverse therapeutic applications.[4]

A Timeline of Discovery and Drug Development

The journey of isoxazole from a laboratory curiosity to a key component of modern pharmaceuticals is marked by several key milestones.

Caption: A timeline of key discoveries and drug approvals in the history of isoxazole compounds.

Prominent Isoxazole-Containing Drugs

The following table highlights some of the most significant drugs that feature the isoxazole core, showcasing the breadth of their therapeutic impact.

| Drug Name (Brand Name) | Year of Approval | Therapeutic Class | Mechanism of Action |

| Valdecoxib (Bextra®) | 2001 | NSAID (COX-2 Inhibitor) | Selectively inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing inflammation and pain.[5] |

| Leflunomide (Arava®) | 1998 | DMARD | Inhibits dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby suppressing lymphocyte proliferation.[6][7][8] |

| Cloxacillin | 1960s | Antibiotic (Penicillin) | Inhibits bacterial cell wall synthesis. The isoxazolyl group provides resistance to penicillinase enzymes. |

| Sulfamethoxazole | 1961 | Antibiotic (Sulfonamide) | Inhibits the synthesis of dihydrofolic acid by competing with para-aminobenzoic acid (PABA). |

Case Studies in Drug Development

The development of Valdecoxib in the late 1990s and its approval in 2001 marked a significant advancement in the management of arthritis and pain.[5] As a selective COX-2 inhibitor, it was designed to provide the anti-inflammatory and analgesic effects of traditional non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with the inhibition of the COX-1 enzyme.[5] Although Valdecoxib was later withdrawn from the market due to concerns about cardiovascular side effects, its development story highlights the power of rational drug design and the importance of the isoxazole scaffold in creating highly selective enzyme inhibitors.

Leflunomide, approved in 1998, is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis.[6][9] Its active metabolite, teriflunomide, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for the de novo synthesis of pyrimidines.[6][7][8] By blocking this pathway, leflunomide effectively halts the proliferation of rapidly dividing cells, particularly activated lymphocytes, which play a key role in the autoimmune response characteristic of rheumatoid arthritis.[8] The isoxazole ring in leflunomide is essential for its conversion to the active metabolite.[6]

The Future of Isoxazoles: An Ever-Evolving Landscape

The journey of the isoxazole core, from its discovery in the 19th century to its central role in modern medicine, is a testament to the enduring power of chemical synthesis and the relentless pursuit of therapeutic innovation. The versatility of the isoxazole ring continues to inspire the design and synthesis of novel compounds with a wide range of biological activities.[10] As our understanding of disease mechanisms deepens and synthetic methodologies become more sophisticated, the isoxazole scaffold is poised to remain a critical component in the development of the next generation of life-saving drugs.

References

- A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Chemical Analysis.

- A review of isoxazole biological activity and present synthetic techniques.

- Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

- Leflunomide - Wikipedia.

- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. 2022;11(6).

- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.

- Isoxazole synthesis - Organic Chemistry Portal.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.

- Mechanism of action for leflunomide in rheum

- Valdecoxib : Drugs - Ovid.

- What is the mechanism of Leflunomide?

- Leflunomide in rheum

- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. 2025.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi

- IC50 values and dose–response curves of designed...

- Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles - FLORE.

- The IC 50 value of compound 1a, 1b, 1c, and 1d - ResearchG

- The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Benzo[d]isoxazoles - Benchchem.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

- Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides - PubMed. 2017.

- The Isoxazole Core: A Journey from Discovery to Drug Design - Benchchem.

- Claisen isoxazole synthesis | Request PDF - ResearchG

- Nitrile Oxide/Alkyne Cycloadditions - - MURAL - Maynooth University Research Archive Library. 2012.

- 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne - ResearchG

- 1,3-Dipolar cycloaddition - Wikipedia.

- 3,5-Dimethylisoxazole synthesis - ChemicalBook.

- Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane Tethered Peptides - DOI.

- Claisen Isoxazole Synthesis Mechanism | Organic Chemistry - YouTube. 2021.

- US3468900A - Process for preparing isoxazole compounds - Google P

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpca.org [ijpca.org]

- 3. flore.unifi.it [flore.unifi.it]

- 4. ijcrt.org [ijcrt.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 8. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

An Investigational Guide to the Mechanism of Action of 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive framework for elucidating the mechanism of action of the novel compound 3-(2-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. In the absence of established data for this specific molecule, this guide synthesizes information from structurally related compounds to propose and systematically investigate two primary, plausible mechanisms: inhibition of Aurora kinases and modulation of the immune response via dihydroorotate dehydrogenase (DHODH) inhibition.

Introduction and Core Hypotheses

This compound belongs to the isoxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities.[1] While direct mechanistic studies on this specific ortho-methoxy substituted molecule are not currently available in published literature, analysis of its structural analogues provides a strong foundation for targeted investigation.

Two compelling hypotheses emerge from this analysis:

-

Hypothesis 1: Anti-proliferative Activity via Aurora Kinase Inhibition. A structurally similar compound, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, has been investigated for its potential anti-tumor activity, with Aurora kinases suggested as a possible target.[2] The Aurora kinase family (A, B, and C) are critical regulators of mitosis, and their overexpression is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[3][4]

-

Hypothesis 2: Immunomodulatory Effects via Dihydroorotate Dehydrogenase (DHODH) Inhibition. The core structure, 5-methylisoxazole-4-carboxylic acid, is a key intermediate in the synthesis of Leflunomide and its active metabolite, Teriflunomide.[1] These established drugs are potent inhibitors of the mitochondrial enzyme DHODH, which is essential for the de novo synthesis of pyrimidines.[5][6][7] By blocking this pathway, they exert a cytostatic effect on rapidly proliferating lymphocytes, forming the basis of their efficacy in autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[8][9][10]

This guide outlines a logical, multi-pronged experimental strategy to rigorously test these hypotheses and establish a clear mechanistic profile for this compound.

Investigational Pathway 1: Aurora Kinase Inhibition

The primary rationale for this pathway is the potential anti-tumor activity suggested for a close structural analog.[2] The experimental workflow is designed to first establish direct enzymatic inhibition and then to confirm a corresponding cellular phenotype.

Experimental Protocols

Protocol 2.1.1: In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of Aurora kinases A, B, and C.

-

Methodology:

-

Utilize a commercially available ADP-Glo™ or similar luminescence-based kinase assay system.

-

Reconstitute recombinant human Aurora A, B, and C enzymes to their optimal concentrations.

-

Prepare a 10-point serial dilution of the test compound (e.g., from 100 µM to 1 nM) in DMSO. A known pan-Aurora kinase inhibitor like Tozasertib (VX-680) will be used as a positive control.[11]

-

Incubate the enzymes with the compound dilutions and the appropriate substrate (e.g., a generic peptide substrate like Kemptide) in the presence of ATP for 1 hour at 30°C.

-

Terminate the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent.

-

Measure luminescence using a plate reader. The light signal is proportional to the ADP concentration and inversely proportional to the kinase activity.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

-

Self-Validation: The inclusion of a potent, well-characterized positive control ensures the assay is performing correctly. A DMSO-only control establishes the baseline of uninhibited kinase activity.

Protocol 2.1.2: Cell Cycle Analysis via Flow Cytometry

-

Objective: To determine if the compound induces cell cycle arrest, a hallmark of Aurora kinase inhibition.[4]

-

Methodology:

-

Culture a relevant cancer cell line (e.g., HCT-116 or HL-60) in appropriate media.

-

Treat cells with the test compound at concentrations corresponding to 1x, 5x, and 10x the determined IC50 from the kinase assay for 24 hours.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

-

Quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.

-

-

Causality: Inhibition of Aurora A typically leads to defects in mitotic spindle assembly and a G2/M arrest, while Aurora B inhibition can cause failure of cytokinesis, leading to polyploidy.[4] The observed cell cycle profile will provide strong evidence for the cellular mechanism.

Protocol 2.1.3: Immunofluorescence for Mitotic Phenotypes

-

Objective: To visualize the specific effects of the compound on the mitotic apparatus.

-

Methodology:

-

Grow cells on glass coverslips and treat with the compound as described in Protocol 2.1.2.

-

Fix cells with 4% paraformaldehyde, permeabilize with 0.5% Triton X-100, and block with 3% BSA.

-

Incubate with primary antibodies against α-tubulin (to visualize microtubules) and pericentrin (to visualize centrosomes).

-

Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies.

-

Counterstain DNA with DAPI.

-

Mount coverslips and image using a confocal microscope.

-

-

Expert Insight: Look for characteristic phenotypes of Aurora A inhibition, such as monopolar spindles, or Aurora B inhibition, like chromosome misalignment at the metaphase plate.

Data Presentation

Quantitative data from the in vitro kinase assays should be summarized for clear comparison.

Table 1: Hypothetical In Vitro Inhibition of Aurora Kinases

| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Aurora C IC50 (nM) |

|---|---|---|---|

| Test Compound | Value | Value | Value |

| Tozasertib (VX-680) | 0.6 | 18 | 4.6 |

Visualization of Pathways and Workflows

Caption: Hypothesized inhibition of Aurora Kinases A and B.

Caption: Experimental workflow for Aurora Kinase inhibition.

Investigational Pathway 2: DHODH Inhibition and Immunomodulation

This hypothesis is grounded in the structural relationship of the isoxazole core to Leflunomide and Teriflunomide, potent DHODH inhibitors.[8][12] The experimental design aims to confirm DHODH inhibition and then characterize the downstream effects on immune cell function.

Experimental Protocols

Protocol 3.1.1: DHODH Enzymatic Inhibition Assay

-

Objective: To directly measure the inhibitory activity of the compound against human DHODH.

-

Methodology:

-

Use a commercially available or in-house purified recombinant human DHODH enzyme.

-

The assay measures the reduction of a substrate, dihydroorotate, which is coupled to the reduction of a chromogenic reagent like 2,6-dichloroindophenol (DCIP).

-

Prepare serial dilutions of the test compound. Teriflunomide will serve as the positive control.[7]

-

Incubate the enzyme, substrates (dihydroorotate and coenzyme Q), and compound dilutions in a 96-well plate.

-

Monitor the decrease in absorbance of DCIP at 600 nm over time using a plate reader.

-

Calculate the rate of reaction for each concentration and determine the IC50 value.

-

-

Trustworthiness: The use of Teriflunomide as a reference standard validates the assay's sensitivity and relevance.

Protocol 3.1.2: Lymphocyte Proliferation Assay

-

Objective: To assess the cytostatic effect of the compound on activated immune cells.

-

Methodology:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plate the PBMCs in a 96-well plate and treat with serial dilutions of the test compound.

-